N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde
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Overview
Description
N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde is a compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a cyclohexane ring with an aldehyde functional group The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes
Mechanism of Action
Target of Action
N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde, also known as tert-butyl N-[(1S,2S)-2-formylcyclohexyl]carbamate, is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .
Mode of Action
The compound interacts with its targets (amine groups) by forming Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group of this compound is stable towards most nucleophiles and bases .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of peptides and proteins. The Boc group of this compound provides stability during these synthesis processes, preventing unwanted side reactions .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its stability and resistance to nucleophilic reagents and alkaline reaction conditions .
Result of Action
The result of the action of this compound is the formation of Boc-protected amines and amino acids. These protected amines can then be used in further synthetic steps, such as peptide synthesis .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the Boc group is stable under a wide range of pH conditions and temperatures . It can be cleaved under anhydrous acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde typically involves the protection of the amine group with a Boc group, followed by the introduction of the aldehyde functional group. One common method involves the reaction of trans-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine. The resulting compound is then oxidized to introduce the aldehyde group, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Acidic conditions (e.g., trifluoroacetic acid)
Major Products Formed
Oxidation: N-Boc-(+/-)-trans-2-aminocyclohexyl-carboxylic acid
Reduction: N-Boc-(+/-)-trans-2-aminocyclohexyl-methanol
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde has several applications in scientific research:
Organic Chemistry: Used as an intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive compounds, including enzyme inhibitors and receptor modulators.
Materials Science: Utilized in the preparation of functionalized materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-aminocyclohexanol: Similar structure but with a hydroxyl group instead of an aldehyde.
N-Boc-2-aminocyclohexanone: Contains a ketone group instead of an aldehyde.
N-Boc-2-aminocyclohexyl-methanol: Resulting from the reduction of the aldehyde group to a primary alcohol.
Uniqueness
N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde is unique due to the presence of both a Boc-protected amine and an aldehyde group on the same cyclohexane ring. This combination allows for selective reactions at either functional group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-formylcyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQREOBBZDSHPN-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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